Prezatide copper acetate
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Overview
Description
Prezatide copper acetate is a complex compound consisting of a tripeptide, which includes glycine, histidine, and lysine, combined with copper ions. This compound is primarily used in cosmetic products for skin and hair due to its beneficial properties, such as aiding wound healing and improving skin elasticity, density, and firmness .
Mechanism of Action
- Prezatide copper acetate primarily interacts with copper ions. It readily forms a complex with copper, which plays a crucial role in its biological effects .
- The compound is commonly used in cosmetic products for skin and hair. Its potential applications in wound healing, chronic obstructive pulmonary disease, and metastatic colon cancer are currently under investigation .
- Prezatide in complex with copper has several effects:
- Collagen Synthesis : It increases the synthesis and deposition of type I collagen and glycosaminoglycan, contributing to skin elasticity, density, and firmness .
- Matrix Remodeling : Prezatide enhances the expression of matrix metalloproteinase-2 (MMP-2) and tissue inhibitor of matrix metalloproteinases-1 and -2 (TIMP-1 and TIMP-2). This suggests a role in tissue remodeling .
- Antioxidant Activity : By supplying copper for superoxide dismutase, Prezatide exhibits antioxidant effects. It also blocks iron (Fe2+) release during injury, contributing to its anti-inflammatory properties .
- Prezatide’s effects involve collagen synthesis pathways, metalloproteinase regulation, and antioxidant responses .
- Downstream effects include improved skin appearance, reduced fine lines, and increased keratinocyte proliferation .
- Its ADME (absorption, distribution, metabolism, and excretion) properties are not well-documented, but its local effects are significant .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Prezatide copper acetate interacts with various enzymes and proteins. It increases the synthesis and deposition of type I collagen and glycosaminoglycan . It also increases the expression of matrix metalloproteinase-2 as well as tissue inhibitor of matrix metalloproteinases-1 and -2, suggesting that it plays a role in the modulation of tissue remodeling .
Cellular Effects
This compound has several effects on cells and cellular processes. It improves skin elasticity, density, and firmness, reduces fine lines and wrinkles, reduces photodamage, and increases keratinocyte proliferation . It also displays antioxidant and angiogenic effects and appears to modulate tissue remodeling in injury .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to supply copper for superoxide dismutase and its anti-inflammatory ability due to the blockage of iron (Fe2+) release during injury . It also increases angiogenesis to injury sites
Metabolic Pathways
This compound is broken down to histidyl-lysine which is likely further degraded to other metabolites of proteolysis
Transport and Distribution
This compound, both free and in complex with copper, can pass through the stratum corneum . Its absorption is pH-dependent with the highest absorption occurring at physiological pH
Preparation Methods
Synthetic Routes and Reaction Conditions
Prezatide copper acetate is synthesized by combining the tripeptide (glycine, histidine, and lysine) with copper ions. The reaction typically involves the formation of a complex between the tripeptide and copper ions under controlled conditions. The process may include steps such as:
- Dissolving the tripeptide in a suitable solvent.
- Adding a copper salt, such as copper acetate, to the solution.
- Allowing the reaction to proceed under controlled temperature and pH conditions to form the desired complex .
Industrial Production Methods
In industrial settings, the production of this compound involves scaling up the synthetic route while ensuring the purity and consistency of the final product. This may include:
- Using large-scale reactors to mix the tripeptide and copper salt solutions.
- Employing purification techniques such as filtration and crystallization to isolate the complex.
- Conducting quality control tests to ensure the product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Prezatide copper acetate undergoes various chemical reactions, including:
Oxidation: The copper ions in the complex can participate in redox reactions, where they alternate between different oxidation states.
Reduction: The compound can undergo reduction reactions, where the copper ions gain electrons.
Substitution: The tripeptide ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or ascorbic acid can be used.
Substitution: Ligand exchange reactions can be facilitated by using different ligands in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may result in the formation of oxidized copper species, while reduction reactions may yield reduced copper complexes .
Scientific Research Applications
Prezatide copper acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study metal-peptide interactions and coordination chemistry.
Biology: The compound is investigated for its role in cellular processes, such as promoting cell proliferation and differentiation.
Medicine: this compound is explored for its potential therapeutic applications in wound healing, chronic obstructive pulmonary disease, and metastatic colon cancer.
Industry: It is used in cosmetic formulations to improve skin and hair health, reduce fine lines and wrinkles, and enhance skin elasticity
Comparison with Similar Compounds
Prezatide copper acetate is unique due to its specific combination of a tripeptide and copper ions. Similar compounds include:
Copper tripeptide-1: Another copper-peptide complex used in cosmetic products for its skin-rejuvenating properties.
GHK-Cu: A copper complex with the tripeptide glycyl-L-histidyl-L-lysine, known for its wound-healing and anti-aging effects.
Copper peptides: A broader category of compounds that combine copper ions with various peptides to enhance skin health and promote healing
This compound stands out due to its specific tripeptide composition and the unique benefits it offers in both cosmetic and therapeutic applications.
Properties
CAS No. |
130120-57-9 |
---|---|
Molecular Formula |
C32H52CuN12O12-2 |
Molecular Weight |
860.4 g/mol |
IUPAC Name |
copper;acetic acid;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;6-amino-2-[[2-(2-azanidylacetyl)azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydron |
InChI |
InChI=1S/C14H24N6O4.C14H23N6O4.2C2H4O2.Cu/c2*15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;2*1-2(3)4;/h7-8,10-11H,1-6,15-16H2,(H4,17,18,19,20,21,22,23,24);7-8,10-11,16H,1-6,15H2,(H4,17,18,19,20,21,22,23,24);2*1H3,(H,3,4);/q;-1;;;+2/p-3 |
InChI Key |
NWQZKMPKFLEAAZ-UHFFFAOYSA-K |
SMILES |
CC(=O)O.C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN.[Cu+2] |
Isomeric SMILES |
[H+].[H+].CC(=O)[O-].CC(=O)[O-].C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])NC(=O)CN.C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] |
Canonical SMILES |
[H+].CC(=O)O.CC(=O)O.C1=C(N=CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].C1=C(N=C[N-]1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Prezatide Copper Acetate being approved in Brazil?
A1: While the abstract doesn't provide details on the specific applications of this compound, its approval in Brazil [] suggests it has successfully passed regulatory reviews for safety and efficacy for at least one specific use case. This approval represents a significant milestone, indicating the compound's potential therapeutic value and paving the way for its availability to patients in Brazil.
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